![molecular formula C9H5Cl3N2O2S B14717072 [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 7144-29-8](/img/structure/B14717072.png)
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
作用機序
The mechanism of action of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
類似化合物との比較
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid can be compared with other benzimidazole derivatives, such as:
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.
The uniqueness of this compound lies in its trichloro substitution, which enhances its chemical reactivity and biological activity compared to other benzimidazole derivatives .
特性
CAS番号 |
7144-29-8 |
|---|---|
分子式 |
C9H5Cl3N2O2S |
分子量 |
311.6 g/mol |
IUPAC名 |
2-[(4,5,6-trichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-3-1-4-8(7(12)6(3)11)14-9(13-4)17-2-5(15)16/h1H,2H2,(H,13,14)(H,15,16) |
InChIキー |
OGFSVBKMGZSWFK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




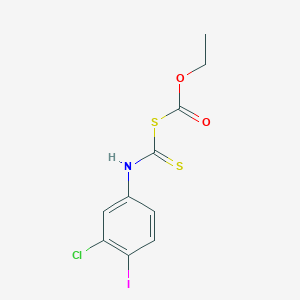
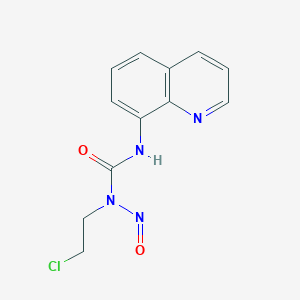
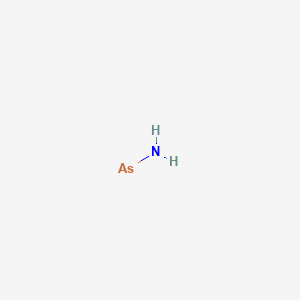
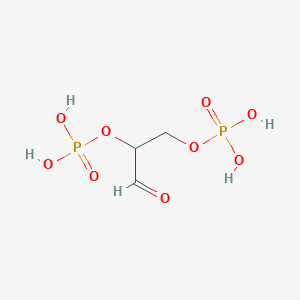

![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
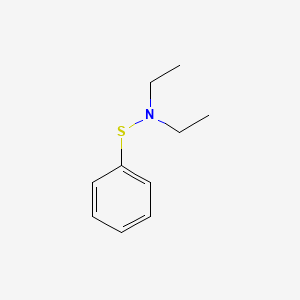

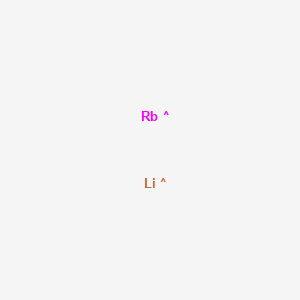
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
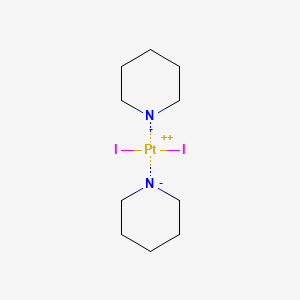
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
